Methyl 2-(2-methoxyphenyl)benzoate
Overview
Description
Methyl 2-(2-methoxyphenyl)benzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Quantum Yields Research has focused on the synthesis and investigation of compounds related to methyl 2-(2-methoxyphenyl)benzoate, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, to understand their unique luminescence properties. The introduction of methoxy groups has shown to significantly enhance quantum yields, indicating potential applications in developing new luminescent materials (Kim et al., 2021).
Chemical Synthesis and Reactivity Another aspect of research is the synthesis of compounds for medicinal purposes, such as inhibitors for tubulin polymerization, highlighting the role of methoxy and methoxycarbonyl groups in enhancing antiproliferative activity against cancer cells (Minegishi et al., 2015). Additionally, studies have demonstrated the synthesis processes of related compounds, showing the influence of methoxy groups on chemical reactions and product formations (Ukrainets et al., 2014).
Applications in Material Science Research into the formation of nanofibers and microcrystals from derivatives of benzoxazole suggests that minor modifications, such as the introduction of methoxy groups, can significantly influence the type of particles formed. This indicates the potential for developing fluorescent nanomaterials for use in aqueous and biological media (Ghodbane et al., 2012).
Insecticidal Activities The insecticidal properties of methyl benzoate analogs, including those with methoxy groups, have been studied, showing potential for pest management applications. Such compounds have demonstrated significant toxicity against pests like the red imported fire ants (Chen et al., 2018).
Mechanism of Action
Target of Action
Methyl 2-(2-methoxyphenyl)benzoate is a complex compound with potential antimicrobial activity Similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
Benzylic compounds, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function and potentially inhibiting bacterial cell division .
Biochemical Pathways
It’s worth noting that similar compounds have been found to impact the synthesis of key proteins involved in bacterial cell division .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial for its efficacy as a potential antimicrobial agent .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it can be inferred that the compound might inhibit bacterial cell division, thereby preventing the proliferation of bacteria .
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBFTULIBZVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470830 | |
Record name | Methyl 2-(2-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63506-58-1 | |
Record name | Methyl 2-(2-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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